Conoduramine

説明

Significance of Bisindole Alkaloids in Natural Product Chemistry

Bisindole alkaloids are a structurally diverse class of natural products characterized by the presence of two indole (B1671886) moieties. nih.gov These compounds are biosynthetically derived from the dimerization of two monomeric indole alkaloid precursors. nih.gov Their significance in natural product chemistry is multi-faceted, stemming from their intricate and often stereochemically complex structures which present formidable challenges and opportunities for synthetic chemists.

From a pharmacological standpoint, bisindole alkaloids are of considerable interest because they frequently exhibit enhanced biological activity compared to their monomeric counterparts. mcgill.ca This class of compounds has been found to possess a wide array of potent biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govcreative-biolabs.com The dimeric nature of these molecules allows for a three-dimensional arrangement that can lead to high-affinity interactions with biological targets. Prominent examples like vinblastine (B1199706) and vincristine, derived from the Madagascar periwinkle, are used clinically as anticancer agents, underscoring the therapeutic importance of this alkaloid class. mcgill.ca The structural and mechanistic diversity of bisindole alkaloids continues to make them a fertile ground for the discovery of new lead compounds in drug development. mcgill.ca

Historical Context of Conoduramine Research and Discovery

This compound is phytochemically classified as a corynanthean-ibogan type bisindole alkaloid. It has been identified as a constituent of various plant species within the Tabernaemontana genus, which is a rich source of monoterpene and bisindole alkaloids. nih.govresearchgate.net Specifically, research has documented the isolation of this compound from the root bark and aerial parts of species such as Tabernaemontana elegans and Tabernaemontana corymbosa. nih.gov

The structural elucidation of this compound and its derivatives has been accomplished through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, a 2003 study on the constituents of Tabernaemontana corymbosa led to the isolation and characterization of 19'(S)-hydroxythis compound, a derivative of this compound, confirming the base structure was already known to the scientific community at that time. nih.gov While these studies confirm its natural origin and chemical structure, the specific historical details of its initial discovery, including the researchers who first isolated it and the year of its formal discovery, are not prominently detailed in more recent literature. The early research into the Tabernaemontana genus laid the groundwork for identifying numerous alkaloids, with this compound being one of many complex structures to emerge from these foundational phytochemical investigations.

Current Research Imperatives and Future Directions for this compound Studies

Current academic interest in this compound is primarily driven by the need to explore the full extent of its biological activity and to develop efficient synthetic pathways to access the molecule and its analogues for further study. The research imperatives can be categorized into several key areas:

Exploration of Biological Activity: Preliminary studies have indicated that this compound possesses biological activities. For example, research on alkaloids from Tabernaemontana elegans has shown that this compound exhibits strong inhibitory activity against a range of gram-positive and gram-negative bacteria. A crucial research imperative is to conduct more extensive biological screening to identify other potential therapeutic applications, such as anticancer or anti-inflammatory effects, which are common among bisindole alkaloids. mcgill.ca Elucidating the mechanism of action for its observed antimicrobial effects is another key area of investigation. nih.govlumenlearning.com

Total Synthesis and Analogue Development: The complex structure of this compound presents a significant challenge for total synthesis. Developing a concise and efficient synthetic route is a major goal for organic chemists. A successful total synthesis would not only confirm its structure but also provide a platform for creating novel analogues. d-nb.inforesearchgate.net These synthetic derivatives could be designed to enhance potency, improve selectivity, and optimize pharmacokinetic properties, potentially leading to the development of new therapeutic agents.

Future research on this compound is likely to follow the trajectory of other promising bisindole alkaloids. This includes more in-depth mechanistic studies to identify its cellular targets and pathways. Furthermore, as synthetic methods become more advanced, there will be an increased focus on creating libraries of this compound-based compounds for high-throughput screening against various diseases. The combination of natural product isolation, synthetic innovation, and detailed biological evaluation will be essential to fully realize the scientific and medicinal potential of this compound.

Data Tables

Table 1: Investigated Biological Activities of Selected Tabernaemontana Alkaloids

| Alkaloid Class | Representative Compound(s) | Investigated Biological Activity | Source Species |

| Bisindole | This compound | Antibacterial | Tabernaemontana elegans |

| Monoterpene Indole | Coronaridine | Anticancer, Anticholinesterase | T. catharinensis, T. crassa |

| Monoterpene Indole | Voacangine | Anti-addictive potential, Antibacterial | T. africana, T. elegans |

| Bisindole | Voacamine | Cytotoxic (Anticancer) | T. catharinensis, T. dichotoma |

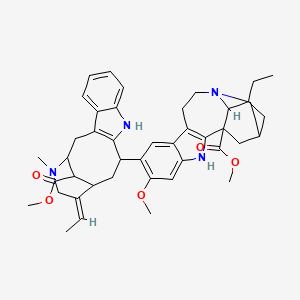

Structure

2D Structure

特性

分子式 |

C43H52N4O5 |

|---|---|

分子量 |

704.9 g/mol |

IUPAC名 |

methyl 17-ethyl-7-[(15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-17-30(36(50-4)19-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8+ |

InChIキー |

IJKBITBRKHUQJS-ZNLRHDTNSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |

異性体SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC |

正規SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |

同義語 |

conoduramine |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Conoduramine

Botanical Sources and Biogeographical Distribution of Conoduramine-Producing Plants

This compound is primarily found in various species of the Apocynaceae family, a family of flowering plants that includes trees, shrubs, and herbs. The compound has been identified in several species within the Tabernaemontana and Voacanga genera. These plants are typically found in tropical and subtropical regions across the globe. wikipedia.orgunivie.ac.at

The primary plant sources for this compound include:

Tabernaemontana species : This genus is a rich source of indole (B1671886) alkaloids. researchgate.netresearchgate.net this compound has been isolated from several species, including Tabernaemontana corymbosa, which is found in Southeast Asia and China nih.gov, Tabernaemontana crassa, native to parts of Africa like the DR Congo and Angola researchgate.netnih.gov, Tabernaemontana elegans, which grows in East and Southeast Africa prota4u.org, and Tabernaemontana pachysiphon, found from Liberia to Gabon. prota4u.org Another source is Peschiera van heurkii (a synonym for Tabernaemontana van heurkii). chemfaces.com

Voacanga africana : This species, native to Africa, is another significant source from which this compound has been isolated. mdpi.commdpi.com

The geographical distribution of these plants is a key factor in the study of this compound, as environmental conditions can influence the production of secondary metabolites in plants. nih.gov The specific locations where these this compound-producing plants are found are detailed in the table below.

Table 1: Botanical Sources and Biogeographical Distribution

| Botanical Source | Genus | Biogeographical Distribution |

|---|---|---|

| Tabernaemontana corymbosa | Tabernaemontana | Indonesia, Laos, Thailand, Vietnam, Malaysia, China nih.gov |

| Tabernaemontana crassa | Tabernaemontana | Africa, Democratic Republic of Congo, Northern Angola researchgate.netnih.gov |

| Tabernaemontana elegans | Tabernaemontana | East and Southeastern Africa (Somalia to South Africa and Swaziland) prota4u.org |

| Tabernaemontana pachysiphon | Tabernaemontana | West and Central Africa (e.g., Liberia, Gabon) prota4u.org |

Extraction and Chromatographic Separation Techniques for Alkaloid Isolation

The isolation of this compound from its plant sources is a multi-step process that begins with extraction, followed by purification using chromatographic techniques. nih.govchemmethod.com

Extraction: The initial step involves the extraction of crude alkaloids from the plant material, such as the stem bark, leaves, or roots. prota4u.orgchemfaces.com The dried and powdered plant parts are subjected to extraction with various organic solvents. frontiersin.org Common methods include maceration, percolation, or Soxhlet extraction, using solvents of increasing polarity. frontiersin.org For instance, a typical procedure might start with an extraction using methanol, followed by partitioning of the crude extract between an acidic aqueous solution and an organic solvent like chloroform (B151607) or dichloromethane (B109758) to separate the alkaloids. researchgate.netchemfaces.commdpi.com

Chromatographic Separation: Once a crude alkaloid mixture is obtained, it must be separated to isolate the individual compounds. journalagent.com Chromatography is the cornerstone of this purification process, separating molecules based on their differential distribution between a stationary phase and a mobile phase. sinica.edu.twsolubilityofthings.com

Column Chromatography: This is a widely used technique for the initial fractionation of the crude extract. journalagent.com The stationary phase is often silica (B1680970) gel or alumina. puzzlepiece.org The extract is loaded onto the column, and solvents of varying polarity are passed through to elute the different compounds at different rates.

Size Exclusion Chromatography: This method, often using materials like Sephadex LH-20, separates compounds based on their size and is used for further purification of fractions obtained from column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, reversed-phase HPLC is frequently employed. mdpi.com This technique offers high resolution and is a critical step in isolating individual alkaloids from complex mixtures. sinica.edu.tw

Thin-Layer Chromatography (TLC): Throughout the separation process, TLC is used as a rapid analytical tool to monitor the progress of the fractionation and to identify the fractions containing the desired compound. nih.govpuzzlepiece.org

Spectroscopic and Spectrometric Approaches for Structural Characterization in Research

After isolation, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and spectrometric methods. mdpi.commdpi.com These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. msu.eduwikipedia.org It provides information on the chemical environment of individual atoms.

¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in the molecule, providing clues about adjacent functional groups through spin-spin coupling patterns. cdnsciencepub.com

¹³C NMR (Carbon NMR): This method reveals the number and types of carbon atoms in the molecular skeleton. frontiersin.org

2D NMR Techniques: More complex techniques such as COSY, HMBC, and HSQC are used to establish the connectivity between different atoms within the molecule, allowing for a complete and unambiguous structural assignment. mdpi.com The data is reported in terms of chemical shift (ppm), multiplicity, and coupling constants (Hz). youtube.com

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. sigmaaldrich.commks.com It is used to determine the molecular weight of the compound and can help in deducing its elemental formula. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of this compound. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. chemguide.co.uk

The combined data from NMR and MS analyses allow researchers to confidently determine the complex three-dimensional structure of this compound. chemfaces.comnih.gov

Biosynthetic Investigations of Conoduramine

Proposed Biosynthetic Pathways of Bisindole Alkaloids

Bisindole alkaloids are a diverse family of natural products formed by the dimerization of two monomeric indole (B1671886) alkaloid units. nih.gov These monomers can be identical, forming a homodimer, or different, resulting in a heterodimer. The biosynthesis of these complex structures is a late-stage process in the metabolic pathways of higher plants, particularly within genera like Tabernaemontana of the Apocynaceae family. nih.govresearchgate.net

Conoduramine is specifically classified as a vobasinyl-ibogan type bisindole alkaloid. This classification indicates that its structure is derived from the coupling of one vobasinyl-type monomer and one ibogan-type monomer. nih.govkib.ac.cnresearchgate.net The general proposed biosynthetic pathway begins with the formation of these monomeric precursors. Both vobasinyl and ibogan alkaloids originate from the precursor strictosidine, which itself is formed from the condensation of tryptamine (B22526) and secologanin (B1681713) via a Pictet-Spengler reaction. mdpi.com

Following the synthesis of the monomeric units, a key coupling reaction occurs to form the bisindole scaffold. For vobasinyl-ibogan type alkaloids, the proposed mechanism often involves an electrophilic attack from the iboga-type unit onto the vobasinyl-type unit. The specific connection points between the two monomers define the final structure of the resulting bisindole alkaloid. In the case of this compound and its relatives, the linkage typically occurs between the vobasinyl indole nucleus and the iboga moiety. kib.ac.cnacs.org The immense structural diversity within this subclass arises from variations in the monomeric precursors and the different ways they can be joined together. researchgate.net

Enzymatic Transformations and Precursor Incorporation Studies in this compound Biosynthesis

While specific enzymatic transformations and precursor feeding studies for this compound itself are not extensively detailed in the available literature, plausible pathways can be inferred from the study of biogenetically related alkaloids isolated from the same plant sources, such as Tabernaemontana species. mdpi.comresearchgate.net The biosynthesis of dimeric natural products often involves enzymatic reactions that facilitate the coupling of precursor molecules. ugent.be

The key transformation in this compound biosynthesis is the dimerization step. This is hypothesized to be an enzyme-mediated process, likely involving an oxidative coupling. Enzymes such as peroxidases or laccases are known to catalyze such phenol-coupling reactions in other biosynthetic pathways, although the specific enzyme for this compound has not been identified. The reaction likely involves the generation of an electrophilic intermediate from one monomer, which then attacks the electron-rich indole ring of the second monomer.

The proposed precursors for this compound are a vobasinyl-type alkaloid (e.g., vobasine) and an iboga-type alkaloid (e.g., ibogamine (B1202276) or voacangine). The co-occurrence of these monomers and various vobasinyl-ibogan dimers within the same plant provides strong circumstantial evidence for this precursor-product relationship. nih.govresearchgate.net Plausible biosynthetic pathways for related compounds, such as the tabercorymines, suggest that the vobasinyl unit couples with an ibogan unit, a process that may be catalyzed by one or more enzymes to ensure stereochemical control. nih.govkib.ac.cn Further research, including in vitro enzymatic assays with purified enzymes and labeled precursors, is necessary to definitively characterize the specific enzymatic steps.

Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Enzymes

The elucidation of the enzymes responsible for the biosynthesis of complex natural products like this compound increasingly relies on genetic and molecular biology techniques. nih.gov These approaches allow researchers to identify the genes encoding biosynthetic enzymes and to characterize their function. nih.govnih.gov

A primary strategy is genome mining. drugtargetreview.com By sequencing the genome of a this compound-producing plant, such as a species of Tabernaemontana, bioinformaticians can search for genes that are likely to be involved in alkaloid biosynthesis. nih.gov These candidate genes often belong to known enzyme families, such as cytochrome P450 monooxygenases (CYPs), which are frequently involved in the modification and coupling of natural products, or various transferases and oxidoreductases. nih.govresearchgate.net Genes that are found together in the genome in a "biosynthetic gene cluster" are strong candidates for being involved in the same pathway. rsc.org

Once candidate genes are identified, their function can be verified through several methods. One common approach is heterologous expression, where the gene is transferred into a host organism like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.gov The host is then cultured and analyzed to see if it produces the expected intermediate or final product, which would confirm the enzyme's function. frontiersin.org Another method is gene silencing or knockout in the native plant, where the expression of a candidate gene is blocked to observe if the production of this compound is reduced or eliminated.

While these molecular biology tools are powerful, their specific application to unravel the complete biosynthetic pathway of this compound has not yet been reported. Future research in this area will be crucial for identifying the specific enzymes that catalyze the unique dimerization and tailoring steps in the formation of this complex bisindole alkaloid.

Synthetic Chemistry of Conoduramine and Analogues

Total Synthesis Strategies and Methodological Advancements for Conduramine Derivatives

While a complete total synthesis of conoduramine itself is not extensively documented in publicly available literature, the strategies employed for other complex indole (B1671886) alkaloids provide a roadmap for accessing its core structure. Methodological advancements focus on creating the characteristic bis-indole and iboga-type scaffolds efficiently and stereoselectively.

The construction of complex molecules like this compound relies on the development of key synthetic intermediates and robust reaction cascades. For bis-indole alkaloids, a primary challenge is the controlled formation of the bond linking the two indole units. Strategies often involve the electrophilic substitution at the C3 position of an indole nucleus with a suitable electrophile derived from the second indole moiety. mdpi.com

Key intermediates in the synthesis of related complex alkaloids often include highly functionalized cyclic structures that serve as templates for building the final architecture. For instance, the synthesis of piperidine (B6355638) alkaloids utilizes versatile chiral dihydropyridinone building blocks. sapub.org Similarly, access to the iboga skeleton of this compound would likely involve advanced intermediates such as functionalized isoquinuclidines or complex ketones that can be elaborated through multi-step sequences. nih.govnih.gov

Reaction cascades, where multiple bonds are formed in a single operation, are highly sought after for efficiency. An example is the synthesis of homo-bis(indolyl)methanes, which can be achieved via a cascade reaction involving in-situ generated indole-3-alkoxides. mdpi.com Such strategies, which streamline the assembly of the core bis-indole scaffold, are critical for developing viable synthetic routes to this compound and its derivatives. mdpi.com

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the power of traditional organic chemistry, offers a powerful approach for producing complex chiral molecules. This strategy is particularly valuable for creating simplified, iboga-inspired analogues of this compound. nih.govresearchgate.net

While this approach has been used to create iboga-inspired N-indolylethyl-substituted isoquinuclidines and other complex scaffolds like carbazole (B46965) derivatives, its direct application to the total synthesis of this compound itself has not been reported. nih.govmdpi.com However, it demonstrates a modern and efficient pathway for generating structurally diverse and enantiomerically pure analogues for biological evaluation. researchgate.netnih.gov

The bis-indole methane (B114726) unit is the central structural motif in this compound. Significant progress has been made in developing green and efficient methods for synthesizing this scaffold, particularly through solvent-free and microwave-assisted techniques. jchemlett.comtandfonline.com These methods offer substantial advantages over conventional approaches, including dramatically reduced reaction times, higher product yields, and avoidance of hazardous organic solvents. jchemlett.comresearchgate.net

These syntheses typically involve the electrophilic substitution reaction between two equivalents of an indole and an aldehyde or ketone. mdpi.com Microwave irradiation is used to accelerate the reaction, often in the absence of a solvent or using an eco-friendly medium like water or polyethylene (B3416737) glycol (PEG). jchemlett.comtandfonline.comopenmedicinalchemistryjournal.com Various catalysts can be employed, including Lewis acids, protic acids, or solid-supported catalysts, to facilitate the transformation. researchgate.nettandfonline.com For example, microwave-assisted condensation of indole with aldehydes can be achieved in seconds to minutes, providing the desired bis(indolyl)methanes in high yields. jchemlett.commdpi.com

| Reactants | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Indole and Salicylaldehyde | Microwave (140W), 60 sec, Solvent-Free | Glacial Acetic Acid | Not specified | jchemlett.com |

| Indole and p-methoxybenzaldehyde | Microwave (140W), 30 sec, Solvent-Free | Glacial Acetic Acid | Not specified | jchemlett.com |

| Substituted Indoles and Carbonyls | 90 °C, 10–30 min, Solvent-Free | Not specified | 81–96% | mdpi.com |

| Indole and Aldehydes/Isatins | Room Temp, Stirring | Molecular Iodine in Propylene Carbonate | High | researchgate.net |

| 1-Boc-3-formylindole and Acetophenones | Microwave (180 °C), 3 hours | Piperidine in Ethanol | Not specified | mdpi.com |

| Indole and Aromatic Aldehydes | Microwave, 40 sec | Gold Nanoparticles (Au NPs) | Not specified | tandfonline.com |

Semi-Synthesis and Derivatization Studies of this compound

Given the structural complexity of this compound, total synthesis on a large scale is often impractical. acs.org Consequently, semi-synthesis and chemical derivatization of the natural product or its closely related analogues are crucial strategies for accessing new compounds for research. acs.orgresearchgate.net

Direct derivatization of this compound and its co-isolated relatives has also been reported. These modifications are often performed to confirm structures or to create new analogues for biological testing. For instance, new derivatives such as 19'(S)-hydroxythis compound and 19-oxoconodurine have been isolated or prepared, indicating that the periphery of the molecule can be chemically modified. worldbotanical.comnih.gov These studies provide valuable compounds for exploring structure-activity relationships. worldbotanical.com

Rational Design and Synthesis of this compound Analogues for Structure-Activity Exploration

The rational design and synthesis of analogues are central to medicinal chemistry and are applied to natural products like this compound to understand how their chemical structure relates to their biological function—a field known as structure-activity relationship (SAR) studies. core.ac.uknih.gov The goal is to identify which parts of the molecule are essential for its activity and to design new, potentially more potent or selective compounds. core.ac.uknih.gov

The synthesis of analogues is guided by the parent structure of this compound. Chemists may create simplified versions of the molecule to determine the minimal structural requirements for activity or introduce new functional groups to enhance interactions with biological targets. nih.govnih.gov For example, the chemoenzymatic synthesis of N-indolylethyl-substituted isoquinuclidines represents a rational approach to creating simplified analogues that retain key structural features of the parent iboga alkaloids. nih.govresearchgate.net

By synthesizing a series of related compounds and evaluating their biological effects, researchers can build an SAR model. researchgate.net For example, studies on conodurine (B1233037) and this compound have shown that these bis-indole alkaloids possess interesting biological activities, and the synthesis of new derivatives is critical to exploring this potential. worldbotanical.comresearchgate.net This iterative process of design, synthesis, and testing is fundamental to transforming a natural product lead into a potential therapeutic agent. keysynthesis.commdpi.com

Structure Activity Relationship Sar Studies of Conoduramine

Elucidation of Key Structural Features Influencing Molecular Activity

Conoduramine is a bis-indole or dimeric indole (B1671886) alkaloid, meaning its structure is composed of two monomeric indole units linked together. This dimeric nature is a paramount structural feature influencing its biological profile. The indole nucleus itself is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many biologically active compounds and natural products. researchgate.netscispace.comresearchgate.net The specific arrangement of the two indole moieties—an iboga-type unit linked to a vobasinyl-type unit—defines this compound and its relatives, such as conodurine (B1233037). mdpi.comresearchgate.net

Research into the biological activities of this compound has highlighted its potential as an antileishmanial and antibacterial agent. scispace.comnih.gov Studies comparing the activity of this compound with its close structural analogs have provided insight into the features essential for its effects. For instance, in a study evaluating alkaloids from Peschiera van heurkii, the dimeric alkaloids, including this compound, conodurine, and N-demethylconodurine (also known as gabunine), demonstrated the most potent leishmanicidal and antibacterial activities among the tested compounds. nih.gov This suggests that the bis-indole scaffold is a critical determinant for these specific biological actions.

The activity of these compounds against various Leishmania strains and bacteria is detailed in the table below, illustrating the structure-activity relationships within this specific class of bis-indole alkaloids.

| Compound | Leishmania amazonensis (Promastigote EC₅₀ µg/mL) | Staphylococcus aureus (MIC µg/mL) |

| This compound | 50 | 25 |

| Conodurine | 12.5 | 25 |

| N-demethylconodurine (Gabunine) | 10 | 12.5 |

| Data sourced from studies on alkaloids isolated from Peschiera van heurkii. nih.gov |

The data indicates that subtle structural modifications, such as the N-demethylation seen in gabunine (B1251526) compared to conodurine, can influence the degree of activity. While this compound was active, it was less potent than conodurine and gabunine in these particular assays, highlighting the sensitivity of the molecular targets to the specific substitution patterns on the bis-indole framework. nih.gov Further research has also identified this compound as a potential agent for circumventing multidrug resistance (MDR) in cancer cells by inhibiting the binding of chemotherapeutic agents to efflux pumps like P-glycoprotein. mdpi.comacs.org

Computational Approaches in this compound SAR Analysis

While experimental data provides the foundation for SAR, computational methods offer a powerful lens to investigate these relationships at an atomic level. For this compound and its analogs, these in silico techniques are instrumental in predicting and explaining their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). mdpi.com Although detailed docking studies focused solely on this compound are not widely available in the literature, some research provides valuable insights.

A 2021 study by Babiaka et al. on alkaloids from Voacanga africana included this compound in its panel of isolated compounds. mdpi.comresearchgate.net The researchers conducted docking simulations to explore the binding of these alkaloids to a homology model of thioredoxin reductase from Onchocerca ochengi, a parasitic worm. mdpi.comresearchgate.net This approach aimed to explain the observed anti-onchocercal activity of the active compounds in the set. mdpi.com While the study's published results on binding interactions focused on other more active alkaloids from the extract, the inclusion of this compound in the computational workflow demonstrates the applicability of this method for probing its potential ligand-target interactions. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. mpg.denih.gov This technique can be used to refine the results of molecular docking by simulating the behavior of the ligand-receptor complex in a dynamic, solvated environment, allowing for the exploration of different binding conformations and the stability of the interaction. nih.gov

In the aforementioned study by Babiaka et al., molecular dynamics simulations were performed following the docking of the isolated alkaloids, including this compound. mdpi.comresearchgate.net The purpose of the MD simulations was to assess the stability of the predicted binding poses and to calculate the binding free energies, which can offer a more accurate prediction of binding affinity. mdpi.com As with the docking results, the detailed analysis in the publication centered on the most potent anti-onchocercal compounds identified, but the methodology establishes a clear and relevant framework for the future computational investigation of this compound's specific binding dynamics with its various biological targets. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular properties (descriptors) across a set of related molecules correlate with changes in their measured activity, a mathematical model can be built to predict the activity of new, untested compounds.

Currently, there are no specific QSAR models for this compound published in the scientific literature. However, QSAR studies are frequently performed on broader classes of indole derivatives to guide drug discovery efforts. nih.gova2bchem.com The development of a QSAR model for this compound and its analogs would require a dataset of structurally diverse but related bis-indole compounds with consistently measured biological activity against a specific target. Such a model could accelerate the discovery of novel derivatives with improved potency and selectivity.

Molecular and Cellular Mechanisms of Action of Conoduramine

Pharmacological Target Engagement Studies (in vitro/biochemical)

Modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) Release in Cellular Assays:Research demonstrating that conoduramine can modulate the release of GDNF in cellular assays, for example, from astrocyte cultures, could not be located.

Due to the absence of specific data for this compound in these areas, the generation of an article that meets the user's requirements for detail, data inclusion, and scientific accuracy is not feasible at this time.

Cellular Biological Effects and Phenotypes (in vitro/non-clinical)

In vitro Cytotoxicity Studies in Research Cell Lines for Mechanistic InsightsThere is a lack of available literature on the cytotoxic effects of this compound in research cell lines. Investigations into its potential to induce cell death, inhibit proliferation, or other cytotoxic phenotypes, which are crucial for understanding its potential as an anticancer agent or for general toxicity profiling, have not been reported.

Due to the complete absence of specific research data for this compound in these areas, a scientifically accurate article with detailed findings and data tables cannot be generated at this time. Further empirical research is required to elucidate the potential biological activities of this compound.

Advanced Analytical and Bioanalytical Methodologies for Conoduramine Research

Advanced Chromatographic Techniques in Natural Product Research (e.g., HPLC, UHPLC-MS)

Chromatography is a fundamental technique for separating individual compounds from complex mixtures, such as plant extracts containing alkaloids like conoduramine. shimadzu.com High-performance liquid chromatography (HPLC) and its more recent advancement, ultra-high-performance liquid chromatography (UHPLC), are central to modern natural product research. shimadzu.comopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify components dissolved in a liquid solution. openaccessjournals.comwikipedia.org The technique relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary phase, causing them to elute at different times (retention times). wikipedia.org HPLC is widely applied in pharmaceutical manufacturing and research for analyzing complex biological samples or synthetic chemicals. wikipedia.org

Ultra-High-Performance Liquid Chromatography (UHPLC) , also known as ultra-performance liquid chromatography (UPLC), operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). researchgate.net This modification results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.netmeasurlabs.com

When coupled with mass spectrometry (MS), these techniques become exceptionally powerful. UHPLC-MS combines the superior separation capabilities of UHPLC with the mass-analyzing power of MS, enabling the precise determination of the contents of complex chemical solutions. measurlabs.com UHPLC-MS is particularly valuable in metabolomics, pharmaceutical analysis, and toxicology for identifying a broad range of metabolites and contaminants. researchgate.netnih.gov For instance, UHPLC coupled with high-resolution mass spectrometry (HRMS) variants is considered one of the best tools for tackling the complexity of the metabolome. nih.gov The use of a quadrupole time-of-flight (QTOF) mass spectrometer with UHPLC can further enhance sensitivity and allow for the retrospective analysis of complex samples. mdpi.com

While specific HPLC and UHPLC-MS methods for the routine analysis of this compound are established in specialized research settings, the general approach follows standard protocols for alkaloid separation. These techniques are indispensable for isolating this compound from its natural source, Tabernaemontana elegans, where it co-exists with other alkaloids. up.ac.za

Table 1: Comparison of Advanced Chromatographic Techniques

| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |

|---|---|---|

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.org | Same as HPLC, but operates at much higher pressures. researchgate.net |

| Stationary Phase Particle Size | Typically 3-5 µm | < 2 µm researchgate.net |

| Resolution & Efficiency | High resolution and efficiency. openaccessjournals.com | Higher resolution and efficiency than HPLC. measurlabs.com |

| Analysis Time | Longer run times compared to UHPLC. measurlabs.com | Faster analysis and shorter run times. researchgate.net |

| Coupling with Detectors | Commonly coupled with UV-Vis, fluorescence, and mass spectrometry (MS) detectors. wikipedia.org | Effectively coupled with MS and HRMS for enhanced sensitivity and identification capabilities. nih.gov |

| Primary Application | Separation, identification, and quantification of compounds in mixtures. wikipedia.org | Complex mixture analysis, metabolomics, pharmaceutical research, and quality control. measurlabs.comnih.gov |

Spectroscopic Techniques for Structural Analysis and Biological Samples (e.g., High-Resolution NMR, Cryo-EM, FT-IR)

Once a pure compound is isolated, spectroscopic techniques are employed to determine its molecular structure and study its interactions within biological systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the structure of organic molecules. nih.gov It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), by measuring chemical shifts, coupling constants, and multiplet patterns. nih.gov This information allows for the precise mapping of a molecule's atomic connectivity and stereochemistry. In complex biological samples, techniques that remove the influence of magnetic field inhomogeneity are used to obtain high-resolution spectra. nih.gov For alkaloids like this compound, high-resolution NMR is essential for confirming its dimeric indole (B1671886) structure and differentiating it from other closely related isomers. iupac.org

Cryo-Electron Microscopy (Cryo-EM) is a structural biology technique used to determine the high-resolution structure of large biomolecules and macromolecular complexes. wikipedia.org The method involves flash-freezing a sample in vitreous ice, which preserves its native structure, and then imaging it with a transmission electron microscope. wikipedia.org Recent advances have made it possible to determine structures at near-atomic resolution, making it an alternative to X-ray crystallography. wikipedia.org However, Cryo-EM is primarily applied to very large structures like proteins, viruses, and cellular components. embo.org It is not a standard or suitable technique for determining the structure of small molecules like this compound due to the vast difference in molecular scale.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. wikipedia.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. wikipedia.org An FT-IR spectrometer collects high-resolution spectral data over a wide range, providing a characteristic "fingerprint" of the compound. wikipedia.org This technique has been used in the analysis of alkaloids isolated from natural sources, including this compound, to confirm the presence of specific functional groups as part of its structural characterization. mdpi.com The Attenuated Total Reflectance (ATR) mode of FT-IR is particularly useful as it requires minimal sample preparation. americanpharmaceuticalreview.com

Table 2: Overview of Spectroscopic Techniques in Chemical Analysis

| Technique | Principle | Primary Application for this compound Research |

|---|---|---|

| High-Resolution NMR | Measures the magnetic properties of atomic nuclei to provide detailed information on molecular structure, connectivity, and conformation. nih.gov | Definitive structural elucidation of the this compound molecule and differentiation from isomers. iupac.org |

| Cryo-EM | Images flash-frozen biological macromolecules using a transmission electron microscope to determine their 3D structure at high resolution. wikipedia.org | Not applicable for direct structural analysis of a small molecule like this compound. Used for large protein complexes. embo.org |

| FT-IR | Measures the absorption of infrared radiation to identify functional groups present in a molecule. wikipedia.org | Rapid identification of characteristic functional groups (e.g., amines, aromatic rings, esters) in the this compound structure. mdpi.com |

High-Throughput Screening (HTS) Methodologies for this compound Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that leverages automation and robotics to test a vast number of chemical compounds against a specific biological target. bmglabtech.com This process allows for the rapid identification of "hits"—compounds that modulate the activity of the target in a desired way. bmglabtech.comwikipedia.org HTS assays are typically performed in microtiter plates and can involve biochemical assays with purified enzymes or receptors, or cell-based assays that measure responses within a cellular environment. wikipedia.orgnih.gov

The primary goal of HTS is to quickly screen large compound libraries to find starting points for drug design and lead optimization. bmglabtech.com While HTS does not typically identify a market-ready drug, it is highly effective at filtering out inactive compounds and prioritizing promising candidates for further investigation. bmglabtech.comevotec.com

For natural products like this compound, which has shown promising in vitro activity, HTS methodologies are crucial for efficiently exploring its potential pharmacological profile against a wide array of targets. researchgate.net Synthetic indole alkaloids with structures related to this compound are often evaluated in HTS campaigns to identify their effects on biological targets such as receptors or enzymes. bmglabtech.comresearchgate.net The application of HTS allows researchers to rapidly assess the bioactivity of this compound across various disease-relevant pathways, guiding future research into its mechanism of action.

Table 3: Key Aspects of High-Throughput Screening (HTS)

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Core Principle | Automated, rapid testing of large numbers of compounds for biological or biochemical activity against a specific target. bmglabtech.comwikipedia.org | Enables rapid profiling of this compound's biological effects across numerous targets to uncover its therapeutic potential. |

| Process | Involves miniaturized assays, robotic liquid handling, automated data acquisition, and analysis. wikipedia.org | Allows for cost-effective and efficient testing of this compound and its derivatives. |

| Assay Types | Biochemical assays (e.g., enzyme inhibition, receptor binding) and cell-based assays (e.g., signal transduction, cytotoxicity). nih.gov | Can be used to determine if this compound interacts with specific enzymes, receptors, or cellular pathways. researchgate.net |

| Outcome | Identification of "hits" or "leads" – compounds showing desired activity that serve as starting points for drug discovery. bmglabtech.com | Could identify specific biological targets for this compound, providing a basis for further medicinal chemistry and pharmacological studies. |

| Quality Control | Requires robust assay design and the use of positive and negative controls to ensure data reliability. wikipedia.org | Essential for validating any observed activity and avoiding false positives in the screening process. |

Future Directions and Emerging Research Avenues for Conoduramine

Chemoinformatic and Cheminformatic Applications in Conoduramine Structure and Activity Prediction

Chemoinformatics provides a powerful computational lens to analyze and predict the biological activities of molecules, accelerating drug discovery and optimization. neovarsity.org For a structurally complex molecule like this compound, these approaches are invaluable for deciphering its structure-activity relationships (SAR). mdpi.com

Detailed research findings indicate that computational techniques are central to modern drug development. neovarsity.org Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, builds mathematical models that correlate a molecule's structural features with its biological effects. protoqsar.com For this compound, QSAR studies could systematically analyze how modifications to its bisindole scaffold affect its known antifilarial activity, guiding the synthesis of derivatives with enhanced potency and selectivity. mdpi.commdpi.com

Molecular docking, another key chemoinformatic tool, simulates the interaction between a ligand and a target protein at the atomic level. neovarsity.org This can be used to predict the binding affinity and orientation of this compound with known targets, such as P-glycoprotein, or to screen for new potential binding partners. neovarsity.orgresearchgate.net By combining these in silico methods, researchers can prioritize the synthesis of the most promising this compound analogs, saving significant time and resources. Machine learning algorithms can further enhance these predictive models by learning from existing experimental data to classify compounds based on their likelihood of being active against a specific target. neovarsity.orgchemrxiv.org

Table 1: Potential Chemoinformatic Approaches for this compound Research

| Chemoinformatic Technique | Application for this compound | Potential Outcome |

|---|---|---|

| QSAR Modeling | Analyze relationships between structural modifications of the this compound scaffold and its biological activity (e.g., antifilarial effects). mdpi.comprotoqsar.com | Design of new analogs with predicted higher potency and improved pharmacological profiles. |

| Molecular Docking | Predict and analyze the binding mode and affinity of this compound to known and novel protein targets. neovarsity.org | Identification of key amino acid interactions and prioritization of potential biological targets for experimental validation. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features in this compound responsible for its biological activity. mdpi.com | Creation of a virtual template for screening large compound libraries to find structurally diverse molecules with similar activity. |

| Virtual Screening | Use computational models of this compound's activity to screen large databases of chemical compounds. neovarsity.org | Rapid identification of new "hit" molecules that may share this compound's mechanism of action. |

| Machine Learning | Develop predictive models based on existing data to classify new this compound derivatives or other compounds for potential activity. neovarsity.orgchemrxiv.orgarxiv.org | Enhanced ability to predict biological activity before synthesis, reducing the number of required experiments. |

Exploration of Novel Pharmacological Targets and Pathways beyond Known Interactions

While initial studies have identified activities for this compound, such as its effect on the motility of Onchocerca ochengi microfilariae and its potential interaction with P-glycoprotein, the full spectrum of its pharmacological targets remains largely unexplored. mdpi.comresearchgate.net Future research will focus on moving beyond these known interactions to uncover novel mechanisms of action and therapeutic applications.

The search for new molecular targets is a critical aspect of modern drug discovery. nih.gov Given this compound's identity as a natural product alkaloid, it is plausible that it interacts with multiple cellular targets, a common characteristic of such compounds. researchgate.net Its structural complexity suggests the potential for high-specificity interactions with various proteins, including ion channels, receptors, or enzymes that have not yet been considered. For example, many natural alkaloids interact with the central nervous system; exploring this compound's activity on neurological targets could be a fruitful avenue. Similarly, drawing parallels with conotoxins, which are peptide toxins that exhibit high selectivity for ion channel subtypes, could inspire research into whether this compound has analogous effects. mdpi.com

A systematic approach, employing techniques like affinity chromatography-mass spectrometry or cell-based thermal shift assays using this compound as bait, could identify its direct binding partners within human cells. Unbiased, high-throughput screening against panels of receptors, enzymes, and ion channels would also serve as a powerful discovery engine.

Table 2: Known and Potential Pharmacological Targets for this compound

| Target Class | Known or Potential Target | Rationale / Research Direction |

|---|---|---|

| Parasite Proteins | Proteins regulating motility in Onchocerca ochengi. mdpi.comscispace.com | Elucidate the specific molecular target responsible for the observed antifilarial activity to develop more targeted treatments. |

| ABC Transporters | P-glycoprotein (MDR1). researchgate.net | Investigate its potential as a chemosensitizer in cancer therapy by inhibiting drug efflux from tumor cells. |

| Ion Channels | Voltage-gated sodium or calcium channels. | Hypothetical, based on the activity of other alkaloids. Exploration could reveal applications in pain management or neurological disorders. mdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Serotonergic or dopaminergic receptors. | Hypothetical, due to the prevalence of indole (B1671886) scaffolds in CNS-active drugs. Investigation could uncover psychoactive or neuroprotective properties. |

| Enzymes | Kinases, proteases, or acetylcholinesterase. | Screen against enzyme panels to identify potential inhibitory activity relevant to cancer, inflammation, or neurodegenerative disease. |

Development of this compound-Based Chemical Biology Tools and Probes

Chemical probes are essential small-molecule reagents used to study protein function and biological pathways directly in living systems. nih.govnih.gov The development of this compound-based probes represents a significant opportunity to transform this natural product from a potential therapeutic agent into a sophisticated tool for fundamental biological research. nih.gov

To serve as a chemical probe, a molecule must exhibit high potency and selectivity for its target. nih.gov Assuming a specific, high-affinity target for this compound is identified, the alkaloid's scaffold can be chemically modified to create a probe. This typically involves introducing a reporter group—such as a fluorophore for imaging, a biotin (B1667282) tag for pull-down experiments, or a photo-crosslinker to covalently label the target protein—at a position that does not disrupt its binding activity.

For example, a fluorescently-tagged this compound probe would allow researchers to visualize the subcellular localization of its target protein in real-time using advanced microscopy techniques. europa.eu A biotinylated version could be used to isolate the target and its associated protein complex from cell lysates, providing deep insights into cellular networks and pathways. nih.gov Such tools are invaluable for target validation and for understanding the complex biology underlying a compound's effects. rsc.org

Table 3: Framework for Developing a this compound-Based Chemical Probe

| Development Step | Description | Key Considerations |

|---|---|---|

| 1. Target Identification & Validation | Confirm a specific, high-affinity biological target for this compound. | The interaction must be potent and selective to ensure the probe reports on a specific biological process. nih.gov |

| 2. SAR-Guided Synthesis | Use Structure-Activity Relationship (SAR) data to identify a non-critical position on the this compound molecule for linker attachment. | The modification should not significantly diminish the compound's binding affinity for its target. |

| 3. Linker and Tag Conjugation | Synthetically attach a linker arm and a functional tag (e.g., fluorophore, biotin, alkyne). | The linker must be stable and of appropriate length to avoid sterically hindering the probe-target interaction. |

| 4. In Vitro Characterization | Test the final probe to confirm that it retains its potency and selectivity for the target protein. | The probe's activity should be comparable to the parent compound. A negative control probe (an inactive isomer) should also be developed. nih.gov |

| 5. Cellular Application | Deploy the validated probe in cell-based assays (e.g., fluorescence microscopy, proteomic pull-downs). | The probe must be cell-permeable and non-toxic at the concentrations required for the experiment. europa.eu |

Interdisciplinary Research Integrating this compound Studies in Chemical Ecology and Systems Biology

The study of this compound can be significantly enriched by placing it within the broader contexts of chemical ecology and systems biology. This interdisciplinary approach seeks to understand not only the compound's effect on a single target but also its role in nature and its impact on complex biological systems as a whole. ncbs.res.in

Chemical ecology investigates the chemical interactions between organisms. chemecol.org this compound is produced by Voacanga africana likely as a defense mechanism against herbivores or pathogens. Studying its ecological role could reveal new biological activities. For instance, investigating its effects on insects or microbes that interact with the plant could uncover novel insecticidal or antimicrobial properties. cornell.edumdpi.com This ecological perspective provides a rational basis for discovering therapeutically relevant bioactivities.

Systems biology, in turn, offers a holistic view by analyzing the global changes a compound induces in a cell or organism. Using 'omics' technologies—such as transcriptomics, proteomics, and metabolomics—researchers can map the widespread perturbations caused by this compound treatment. nih.gov For example, a proteomics study might reveal that this compound not only binds its primary target but also alters the expression levels of dozens of other proteins in a specific pathway. This network-level view can uncover downstream effects, off-target activities, and a more comprehensive understanding of the compound's mechanism of action, moving far beyond a one-drug, one-target paradigm. awi.de

Q & A

Q. How should translational studies bridge preclinical findings on this compound to clinical trial design?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Prioritize biomarkers identified in preclinical studies (e.g., CSF cytokine levels) as primary endpoints. Design Phase I trials with adaptive dose escalation, informed by NOAEL (No Observed Adverse Effect Level) from animal studies. Incorporate patient-reported outcomes via validated questionnaires (e.g., Neuro-QoL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。